

# Technical Guide: $^{13}\text{C}$ NMR Spectral Data for Methyl 3-Methylbenzoate

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## Compound of Interest

Compound Name: Methyl 3-methylbenzoate

Cat. No.: B1205846

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This technical guide provides a detailed overview of the expected  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **methyl 3-methylbenzoate**. Due to the absence of a publicly available, assigned dataset for **methyl 3-methylbenzoate** in the conducted research, this document presents data for the closely related isomer, methyl 4-methylbenzoate, as an illustrative example. The experimental protocols and data interpretation workflows described are fully applicable to the analysis of **methyl 3-methylbenzoate**.

## Data Presentation

The following table summarizes the  $^{13}\text{C}$  NMR spectral data for methyl 4-methylbenzoate, recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).<sup>[1]</sup>

Carbon Atom Assignment	Chemical Shift ( $\delta$ ) in ppm
Carbonyl Carbon (C=O)	167.1
Aromatic Carbon (C4)	143.4
Aromatic Carbon (C2, C6)	129.5
Aromatic Carbon (C3, C5)	129.0
Aromatic Carbon (C1)	127.3
Methoxy Carbon (-OCH <sub>3</sub> )	51.8
Methyl Carbon (-CH <sub>3</sub> )	21.5

Note: The data presented is for methyl 4-methylbenzoate, as a complete, assigned dataset for **methyl 3-methylbenzoate** was not available in the searched sources. The assignments are based on typical chemical shifts for substituted benzene derivatives.[\[1\]](#)

## Experimental Protocols

The acquisition of high-quality <sup>13</sup>C NMR spectra is fundamental for structural elucidation. The following is a typical experimental protocol for analyzing a small organic molecule like **methyl 3-methylbenzoate**.

### 1. Sample Preparation:

- Approximately 10-20 mg of the **methyl 3-methylbenzoate** sample is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent.
- The most common solvent for this type of compound is deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing ( $\delta = 0.0$  ppm).
- The solution is then transferred to a standard 5 mm NMR tube.

### 2. NMR Spectrometer Setup:

- The experiments are typically performed on a 200 MHz or 400 MHz NMR spectrometer, which corresponds to a  $^{13}\text{C}$  frequency of 50 MHz or 100 MHz, respectively.<sup>[1]</sup>
- The spectrometer is locked onto the deuterium signal of the solvent (e.g.,  $\text{CDCl}_3$ ).
- The sample is shimmed to optimize the homogeneity of the magnetic field.

### 3. Data Acquisition:

- A standard proton-decoupled  $^{13}\text{C}$  NMR pulse sequence is used.
- Key acquisition parameters include:
  - Pulse Angle: 30-45 degrees
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds
  - Number of Scans: 1024 to 4096 (or more, depending on sample concentration) to achieve an adequate signal-to-noise ratio.
  - Spectral Width: 0-200 ppm

### 4. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software.
- Processing steps include:
  - Fourier Transformation: To convert the time-domain signal (FID) to a frequency-domain spectrum.
  - Phasing: To correct the phase of the spectral lines.
  - Baseline Correction: To ensure a flat baseline.
  - Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the acquisition and interpretation of  $^{13}\text{C}$  NMR spectral data for a compound such as **methyl 3-methylbenzoate**.

Caption: Workflow for  $^{13}\text{C}$  NMR analysis of **methyl 3-methylbenzoate**.

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## References

- 1. rsc.org [rsc.org]
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